molecular formula C21H20ClNO3 B11414821 N-(2-chlorobenzyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide

N-(2-chlorobenzyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11414821
M. Wt: 369.8 g/mol
InChI Key: XPEPAASXBJJMCD-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a furan ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzyl chloride is reacted with the benzamide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where furan-2-methanol is reacted with the benzamide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chlorophenyl)methyl]-2-methoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(2-Chlorophenyl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]benzamide is unique due to the combination of its chlorophenyl, ethoxy, and furan groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-20-12-6-4-10-18(20)21(24)23(15-17-9-7-13-26-17)14-16-8-3-5-11-19(16)22/h3-13H,2,14-15H2,1H3

InChI Key

XPEPAASXBJJMCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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